



N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol CAS number inquiry

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Compound of Interest

N,N-Bis(PEG2-N3)-N-amidoPEG2-thiol

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An In-depth Technical Guide on N,N-Bis(PEG-azide)-N-amido-PEG-thiol Linkers for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of heterobifunctional linkers based on a polyethylene glycol (PEG) scaffold, specifically focusing on molecules possessing two azide moieties and a single thiol group, such as N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol. While a specific CAS number for this exact molecule was not identified, a closely related compound, N,N-Bis(PEG1-azide)-N-amido-PEG2-thiol, has been assigned the CAS number 2752001-31-1[1]. These linkers are at the forefront of bioconjugation chemistry, enabling the precise assembly of complex biomolecular architectures for applications in drug delivery, diagnostics, and fundamental research.

The key feature of this class of molecules is the orthogonal reactivity of their functional groups. The thiol group (-SH) provides a handle for selective conjugation to cysteine residues on proteins or other thiol-containing molecules through chemistries like maleimide ligation.[2][3][4] Concurrently, the two azide groups (-N3) are available for "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific attachment of molecules bearing alkyne groups.[5][6][7] The PEG spacers incorporated into the



linker backbone enhance water solubility, reduce steric hindrance, and can improve the pharmacokinetic properties of the final conjugate.[2]

Physicochemical and Reactive Properties

The properties of these linkers can be tailored by varying the length of the PEG chains. The following table summarizes general characteristics based on available data for similar compounds.

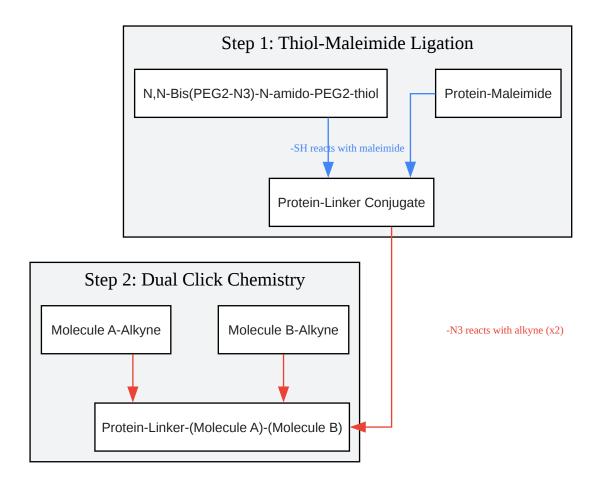
Property	Description
Molecular Formula	C15H29N7O5S (for CAS 2752001-31-1)[1]
Molecular Weight	419.50 g/mol (for CAS 2752001-31-1)[1]
Solubility	Soluble in water and most organic solvents such as DMSO and DMF.[3]
Storage	Recommended storage at -20°C, protected from moisture and light.[4][5]
Thiol Reactivity	Reacts with maleimides at pH 6.5-7.5 to form a stable thioether bond.[2][4]
Azide Reactivity	Undergoes copper-catalyzed or strain-promoted cycloaddition with alkynes to form a stable triazole linkage.[7][8][9]

Core Applications and Experimental Workflows

The unique trifunctional nature of N,N-Bis(PEG-azide)-N-amido-PEG-thiol linkers makes them ideal for constructing complex, multi-component systems. A primary application is in the development of Antibody-Drug Conjugates (ADCs), where the linker can be used to attach two drug molecules to a single cysteine residue on an antibody. Other applications include the development of multifunctional probes for imaging and diagnostics and the creation of novel biomaterials.

Below is a conceptual workflow for the synthesis of a tripartite conjugate using this linker.





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Caption: Sequential conjugation workflow.

Experimental Protocols

The following are generalized protocols for the key reactions involving N,N-Bis(PEG-azide)-N-amido-PEG-thiol linkers. Optimization may be required for specific applications.

Protocol for Thiol-Maleimide Ligation

This protocol describes the conjugation of the linker's thiol group to a maleimide-activated protein.

Materials:

N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol



- Maleimide-activated protein
- Conjugation buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, free of thiols.
- Reducing agent (optional, for protein disulfide bond reduction): TCEP or DTT.
- Purification system: Size-exclusion chromatography (SEC) or dialysis cassette.

Procedure:

- Protein Preparation: Dissolve the maleimide-activated protein in the conjugation buffer. If the
 protein requires reduction of disulfide bonds to expose a cysteine, treat with a reducing
 agent and subsequently remove the reducing agent before proceeding.
- Linker Preparation: Dissolve the N,N-Bis(PEG2-N3)-N-amido-PEG2-thiol in the conjugation buffer.
- Reaction: Add a 10- to 20-fold molar excess of the linker to the protein solution.[4][10]
- Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.[4][10]
- Purification: Remove the excess unreacted linker and byproducts using SEC or dialysis.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of alkyne-containing molecules to the azide groups of the linker-protein conjugate.

Materials:

- Azide-functionalized linker-protein conjugate
- Alkyne-containing molecule(s)
- Copper(II) sulfate (CuSO4)



- Sodium ascorbate
- Copper ligand (e.g., THPTA or TBTA)[11]
- Reaction buffer: Aqueous buffer such as PBS.

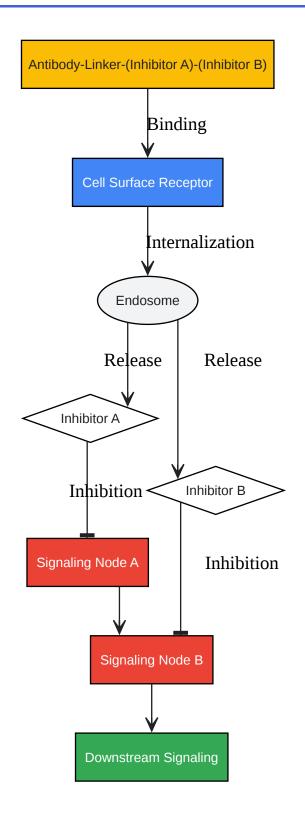
Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the alkyne-containing molecule in a suitable solvent.
 - Prepare fresh stock solutions of CuSO4, sodium ascorbate, and the copper ligand.
- Pre-complexation: In a microcentrifuge tube, mix the CuSO4 and the copper ligand. Allow to incubate for a few minutes.[11]
- Reaction Mixture: To the solution of the azide-functionalized linker-protein conjugate, add the alkyne-containing molecule(s). A molar excess of the alkyne molecule is typically used.
- Initiation: Add the pre-complexed copper catalyst to the reaction mixture, followed by the sodium ascorbate to initiate the click reaction.[11][12]
- Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
- Purification: Purify the final conjugate using a suitable method such as SEC or affinity chromatography to remove the copper catalyst, excess reagents, and byproducts.

Signaling Pathway Modulation Example

A key application of these linkers is to create constructs that can modulate cellular signaling pathways. For instance, an antibody-linker-drug conjugate can be designed to target a specific cell surface receptor, internalize, and release two different small molecule inhibitors that act on distinct nodes of a signaling cascade.





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